molecular formula C9H11F3N2 B2911822 (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine CAS No. 1373916-14-3

(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine

Cat. No.: B2911822
CAS No.: 1373916-14-3
M. Wt: 204.196
InChI Key: QAZVOPGFUHUCLR-UHFFFAOYSA-N
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Description

(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine is a chemical compound characterized by the presence of a trifluoropropyl group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine typically involves the introduction of the trifluoropropyl group to the pyridine ring followed by the attachment of the methanamine group. One common method includes the reaction of 3-bromopyridine with 3,3,3-trifluoropropylamine under suitable conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.

    Substitution: The trifluoropropyl group or the methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

    (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanol: Similar structure with a hydroxyl group instead of a methanamine group.

    (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)ethanamine: Similar structure with an ethylamine group instead of a methanamine group.

Uniqueness: (6-(3,3,3-Trifluoropropyl)pyridin-3-yl)methanamine is unique due to the presence of both the trifluoropropyl and methanamine groups, which confer distinct chemical and biological properties. The trifluoropropyl group enhances stability and lipophilicity, while the methanamine group provides opportunities for hydrogen bonding and ionic interactions.

Properties

IUPAC Name

[6-(3,3,3-trifluoropropyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)4-3-8-2-1-7(5-13)6-14-8/h1-2,6H,3-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZVOPGFUHUCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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